molecular formula C19H20FNO4 B2530134 N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE CAS No. 1797558-81-6

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE

Cat. No.: B2530134
CAS No.: 1797558-81-6
M. Wt: 345.37
InChI Key: RLICIBOHBLAYPP-UHFFFAOYSA-N
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Description

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxine core, which is a bicyclic structure containing oxygen atoms, and a fluorophenyl group, which introduces fluorine atoms into the molecule. The presence of these functional groups contributes to the compound’s distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxine Core: The benzodioxine core can be synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with an aromatic compound.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through an alkylation reaction, where a methoxypropyl halide reacts with a nucleophilic site on the benzodioxine core.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the benzodioxine core may contribute to its overall stability and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-FLUOROPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE
  • 2-(2,6-DIFLUOROPHENOXY)-N-(2-FLUOROPHENYL)-9-ISOPROPYL-9H-PURIN-8-AMINE
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is unique due to its combination of a benzodioxine core and a fluorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4/c1-19(23-2,13-7-3-4-8-14(13)20)12-21-18(22)17-11-24-15-9-5-6-10-16(15)25-17/h3-10,17H,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLICIBOHBLAYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1COC2=CC=CC=C2O1)(C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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